ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate
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Overview
Description
The compound appears to be a complex organic molecule, likely containing a pyrazolo[3,4-d]pyridazine core, which is a type of heterocyclic aromatic organic compound. The molecule also contains a thioether and an ester functional group.
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions. Without specific information, it’s hard to detail the exact synthesis process. However, it might involve reactions like nucleophilic substitution, condensation, or cyclization.Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of such compounds would depend on the functional groups present in the molecule. For instance, the ester group might undergo hydrolysis, while the aromatic ring might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, stability, etc., can be determined using various analytical techniques.Scientific Research Applications
Molecular Design and Synthesis
Compounds like ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate are often subjects of molecular design studies aiming to explore the synthesis of pyrazolo[3,4-d]pyridazines and related heterocyclic compounds. For instance, Matiichuk, Potopnyk, and Obushak (2008) have discussed the molecular design of pyrazolo[3,4-d]pyridazines, highlighting reactions that involve the formation of such compounds through various synthetic pathways, including alkylation and sulfurization processes (Matiichuk, Potopnyk, & Obushak, 2008).
Facile One-Pot Syntheses
The chemical framework of the mentioned compound suggests its potential for facile one-pot syntheses, as discussed in related literature on polyfunctional pyrazolyl-substituted and pyrazolofused pyridines by Latif, Rady, and Döupp (2003). Their research demonstrates the utility of similar compounds in the synthesis of novel heterocyclic compounds, which are significant in the development of pharmaceuticals and agrochemicals (Latif, Rady, & Döupp, 2003).
Synthesis and Biological Activity
Another area of interest is the synthesis of compounds with potential biological activities. Research by Nassar, Atta-Allah, and Elgazwy (2015) on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents exemplifies the investigation into the therapeutic potentials of structurally complex heterocyclic compounds. Their methodology and the observed anticancer activities provide a foundation for further research into related compounds (Nassar, Atta-Allah, & Elgazwy, 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, etc.
Please note that this is a general analysis and the specifics might vary for the actual compound. For a detailed analysis, you might want to consult a chemist or a relevant research paper.
properties
IUPAC Name |
ethyl 2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-24-18(23)13(4)25-17-16-15(12(3)20-21-17)10-19-22(16)14-8-6-11(2)7-9-14/h6-10,13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMFYQNXDZQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C2C(=C(N=N1)C)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate |
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